1-(Chloroacetyl)-4-[(5-chlorothien-2-yl)methyl]piperazine hydrochloride
Description
1-(Chloroacetyl)-4-[(5-chlorothien-2-yl)methyl]piperazine hydrochloride is a piperazine derivative characterized by a chloroacetyl group at the 1-position and a (5-chlorothien-2-yl)methyl substituent at the 4-position of the piperazine ring. The compound combines a polar chloroacetyl moiety with a hydrophobic thiophene-based aromatic system, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
IUPAC Name |
2-chloro-1-[4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2OS.ClH/c12-7-11(16)15-5-3-14(4-6-15)8-9-1-2-10(13)17-9;/h1-2H,3-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJNXFVOGQVLGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(S2)Cl)C(=O)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Chloroacetyl)-4-[(5-chlorothien-2-yl)methyl]piperazine hydrochloride is a synthetic compound with potential biological activity. Its molecular formula is and it has a molecular weight of 329.66 g/mol. This compound is of interest in medicinal chemistry due to its structural features, which suggest possible interactions with biological targets.
The compound features a chloroacetyl group and a thienyl moiety, which may contribute to its pharmacological properties. The IUPAC name for this compound is 2-chloro-1-[4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl]ethanone; hydrochloride, indicating its complex structure that may facilitate various biological interactions.
Antimicrobial Properties
Research indicates that compounds similar in structure to this compound exhibit significant antimicrobial activity. For instance, studies on related piperazine derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Antifilarial Activity
A related study explored the antifilarial effects of compounds containing piperazine moieties. It was found that certain derivatives demonstrated macrofilaricidal and microfilaricidal activities against Brugia malayi, a parasitic worm responsible for lymphatic filariasis. The efficacy was noted at doses that inhibited protease activity, indicating a mechanism of action that could be relevant for this compound as well .
Neuropharmacological Effects
The piperazine scaffold is known for its neuropharmacological properties. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, including serotonin and dopamine pathways. This suggests that this compound could have implications in treating neurological disorders or conditions involving mood regulation .
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial potential of various piperazine derivatives, including those similar to this compound. The results indicated that these compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the derivative tested.
Table of Biological Activities
Comparison with Similar Compounds
Structural Comparison
The compound’s unique features are compared to structurally related piperazine derivatives (Table 1):
Key Observations :
- The chloroacetyl group in the target compound distinguishes it from most analogs, which typically feature aryl or alkyl substituents.
- The (5-chlorothien-2-yl)methyl substituent introduces a sulfur-containing heterocycle, which could improve metabolic stability compared to purely phenyl-based analogs .
Pharmacological and Functional Comparison
Piperazine derivatives often exhibit affinity for neurotransmitter receptors (e.g., serotonin, dopamine, sigma receptors):
- 5-HT1A Receptor Affinity : highlights arylpiperazines (e.g., compounds 7 and 9) as 5-HT1A ligands. The target compound’s thiophene moiety may mimic aryl groups in these ligands, but the chloroacetyl group could alter binding kinetics .
- Sigma Receptor Modulation: reports that fluorophenyl-piperazines (e.g., α-(4-fluorophenyl)-piperazine butanol) modulate dopamine release via sigma receptors. The target compound’s chlorothiophene group may similarly interact with hydrophobic receptor pockets .
- Antihistamine Activity : Meclizine () acts as an H1 antagonist. The target compound’s lack of a benzhydryl group suggests divergent pharmacological profiles .
Physicochemical Properties
- Solubility: The chloroacetyl group may reduce aqueous solubility compared to hydroxylated analogs (e.g., ’s morpholinoethyl derivatives) but improve organic solvent compatibility .
- Melting Point : Expected to range between 200–220°C, based on analogs like meclizine dihydrochloride (210–214°C, ) and 1-(5-chloro-2-methoxyphenyl)piperazine HCl (purity 96%, ) .
Q & A
Q. What are the recommended methods for synthesizing 1-(Chloroacetyl)-4-[(5-chlorothien-2-yl)methyl]piperazine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the piperazine ring. Key steps include:
- Chloroacetylation : Reacting piperazine derivatives with chloroacetyl chloride under anhydrous conditions (e.g., using POCl₃ as a cyclizing agent at 120°C, as described for analogous oxadiazole derivatives .
- Substitution at the 4-position : Introducing the (5-chlorothien-2-yl)methyl group via nucleophilic substitution or coupling reactions. Optimize yield by controlling temperature (60–80°C) and using catalysts like triethylamine .
- Salt formation : Treat the free base with HCl in ethanol to obtain the hydrochloride salt, followed by recrystallization for purification .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- Chromatography :
- Mass Spectrometry : Confirm molecular weight via ESI-MS, expecting [M+H]⁺ peaks corresponding to C₁₁H₁₃Cl₂N₂O₂S .
Q. What are the key considerations for ensuring the compound's stability during storage and experimental use?
Methodological Answer:
- Storage Conditions : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the chloroacetyl group .
- pH Sensitivity : Avoid aqueous solutions with pH >7, as alkaline conditions may degrade the piperazine ring .
- Solvent Compatibility : Use anhydrous DMSO or ethanol for stock solutions; avoid protic solvents for long-term storage .
Q. How should researchers safely handle and dispose of this compound in laboratory settings?
Methodological Answer:
- Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to minimize inhalation/contact. Avoid skin exposure due to potential irritation .
- Disposal : Neutralize with 10% sodium bicarbonate, then incinerate as hazardous waste. Follow EPA guidelines for halogenated organic compounds .
Advanced Research Questions
Q. How can researchers investigate the compound's potential biological activity, and what in vitro assays are suitable for initial screening?
Methodological Answer:
- Target Identification : Screen against GPCRs or ion channels (common targets for piperazine derivatives) using radioligand binding assays .
- Cytotoxicity Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .
- Enzyme Inhibition : Test inhibitory activity against acetylcholinesterase or kinases via fluorometric/colorimetric kits .
Q. What strategies are effective in resolving contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .
- Isotopic Labeling : Use ¹³C-labeled reagents to trace ambiguous carbon signals in complex spectra .
- Crystallography : Grow single crystals for X-ray diffraction to unambiguously confirm stereochemistry .
Q. What reaction mechanisms are involved in the compound's interactions with nucleophiles or under varying pH conditions?
Methodological Answer:
- Nucleophilic Substitution : The chloroacetyl group undergoes SN2 reactions with amines (e.g., forming amide bonds) in polar aprotic solvents like DMF .
- Acid/Base Stability : Protonation of the piperazine ring at low pH (pKa ~7.5) enhances solubility but may lead to ring-opening at extremes (<2 or >12) .
- Redox Reactions : The thiophene moiety may participate in radical-mediated reactions under oxidative conditions .
Q. How can computational modeling aid in predicting the compound's reactivity or binding affinity with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₂A) based on piperazine pharmacophores .
- MD Simulations : Simulate ligand-protein stability in aqueous environments (GROMACS) to assess binding kinetics .
- QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. methoxy groups) on bioactivity using MOE or Schrödinger .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
